(E)-Ethyl 3-(thiophen-3-yl)acrylate (E)-Ethyl 3-(thiophen-3-yl)acrylate
Brand Name: Vulcanchem
CAS No.: 50266-60-9
VCID: VC2356724
InChI: InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+
SMILES: CCOC(=O)C=CC1=CSC=C1
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

(E)-Ethyl 3-(thiophen-3-yl)acrylate

CAS No.: 50266-60-9

Cat. No.: VC2356724

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 3-(thiophen-3-yl)acrylate - 50266-60-9

Specification

CAS No. 50266-60-9
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name ethyl (E)-3-thiophen-3-ylprop-2-enoate
Standard InChI InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+
Standard InChI Key JVKOMXUTXGBJFC-ONEGZZNKSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CSC=C1
SMILES CCOC(=O)C=CC1=CSC=C1
Canonical SMILES CCOC(=O)C=CC1=CSC=C1

Introduction

(E)-Ethyl 3-(thiophen-3-yl)acrylate is an organic compound belonging to the acrylate family, characterized by the presence of a thiophene ring and an acrylate moiety. This compound is notable for its potential applications in organic synthesis, material science, and medicinal chemistry due to its unique structural properties.

Key Structural Features:

  • Molecular Formula: C₉H₁₀O₂S

  • Molar Mass: 182.24 g/mol

  • Thiophene Ring: A five-membered aromatic ring containing sulfur, attached to an acrylate moiety .

Synthesis of (E)-Ethyl 3-(thiophen-3-yl)acrylate

The synthesis of (E)-Ethyl 3-(thiophen-3-yl)acrylate typically involves a Knoevenagel condensation reaction between thiophene-3-carbaldehyde and ethyl acrylate. This reaction is facilitated by a base such as sodium hydroxide under reflux conditions.

Synthesis Parameters:

  • Reactants: Thiophene-3-carbaldehyde and ethyl acrylate

  • Catalyst: Sodium hydroxide

  • Conditions: Reflux

  • Optimization Techniques: Distillation or recrystallization for yield and purity.

Applications and Potential Uses

(E)-Ethyl 3-(thiophen-3-yl)acrylate exhibits potential applications across various scientific fields:

Applications in Organic Synthesis:

  • Diels-Alder Cycloadditions: Utilized as a dienophile due to its α,β-unsaturated ester structure.

  • Michael Additions: Acts as an acceptor in Michael reactions, facilitating the synthesis of complex organic molecules.

Material Science:

  • Polymer Formation: Acrylic acid derivatives are used as monomers in polymer synthesis. The thiophene ring introduces unique electronic properties, making it suitable for novel functional polymers.

Medicinal Chemistry:

  • Biological Activity: Derivatives of this compound have shown promise in modulating enzymatic activities and influencing cellular pathways, particularly in cancer therapy by inhibiting aurora 2 kinase.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate structural details.

  • Infrared (IR) Spectroscopy: Employed to confirm purity and identify functional groups.

Comparison with Similar Compounds

Compound NameStructure DescriptionUnique Features
Methyl (E)-3-(thiophen-3-yl)acrylateMethyl ester counterpartSmaller size may affect reactivity
Ethyl 2-(thiophen-2-yl)acrylateThiophene at the 2-position instead of the 3-positionDifferent electronic properties due to position change
Diethyl 2,5-thiophenedicarboxylateContains two thiophene ringsGreater complexity and potential for polymerization

(E)-Ethyl 3-(thiophen-3-yl)acrylate stands out due to its specific electronic and steric properties imparted by the thiophene ring at the 3-position, enhancing its reactivity patterns and applicability in conjugated systems compared to its analogs.

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